Hcv-IN-31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

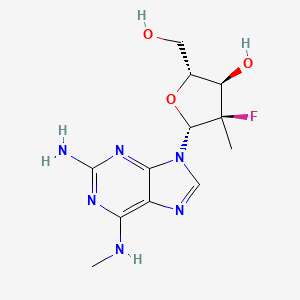

C12H17FN6O3 |

|---|---|

Molecular Weight |

312.30 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol |

InChI |

InChI=1S/C12H17FN6O3/c1-12(13)7(21)5(3-20)22-10(12)19-4-16-6-8(15-2)17-11(14)18-9(6)19/h4-5,7,10,20-21H,3H2,1-2H3,(H3,14,15,17,18)/t5-,7-,10-,12-/m1/s1 |

InChI Key |

HPINXBYYNVDDEB-GSWPYSDESA-N |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)NC)CO)O)F |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)NC)CO)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of HCV-IN-31

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action for the Hepatitis C Virus (HCV) inhibitor, HCV-IN-31. Contrary to initial classifications that might associate it with NS5A inhibitors due to its context within HCV inhibitor discovery, this compound is a nucleoside analog. It serves as a parent compound to the prodrug Bemnifosbuvir (also known as AT-527). The ultimate antiviral activity of this compound is realized through its metabolic conversion to an active triphosphate form, which targets the HCV NS5B RNA-dependent RNA polymerase (RdRp), not the NS5A protein. This guide will detail its molecular mechanism, present relevant quantitative data, outline the key experimental protocols for its characterization, and provide visual representations of its mode of action and experimental workflows.

Introduction: Correcting the Target of this compound

While the landscape of direct-acting antivirals (DAAs) for HCV is populated by multiple classes of inhibitors, including those targeting the NS3/4A protease, NS5A, and NS5B polymerase, precise classification is critical for research and development. This compound is a nucleoside with antiviral properties against HCV.[1] It is the parent nucleoside of the drug Bemnifosbuvir.[2][3] The mechanism of action for this class of molecules is the inhibition of the viral RNA-dependent RNA polymerase, NS5B.[4] Bemnifosbuvir is a prodrug of a guanosine nucleotide analog designed to efficiently deliver the active antiviral agent to the target cells, where it is converted into its active triphosphate form.[4] This active metabolite then acts as a chain terminator of viral RNA synthesis.[4]

Molecular Mechanism of Action

The antiviral activity of this compound is initiated after its intracellular conversion to its active triphosphate nucleotide analog. This process typically involves several phosphorylation steps carried out by host cell kinases. The resulting triphosphate analog mimics the natural guanosine triphosphate (GTP) substrate of the HCV NS5B polymerase.

The core mechanism of inhibition can be broken down into the following steps:

-

Intracellular Phosphorylation: this compound, or more specifically its derivative Bemnifosbuvir, enters the host cell and is metabolized into its active 5'-triphosphate form, AT-9010.[5]

-

Competitive Inhibition: The active triphosphate metabolite competes with the natural GTP for the active site of the HCV NS5B polymerase.

-

Incorporation into Viral RNA: The NS5B polymerase incorporates the nucleotide analog into the nascent viral RNA strand.

-

Chain Termination: Due to the modification in the sugar moiety of the nucleoside analog (in this case, a 2'-fluoro-2'-methyl substitution), the addition of the next nucleotide is sterically hindered, leading to the premature termination of RNA chain elongation.[6]

-

Inhibition of Viral Replication: The cessation of viral RNA synthesis prevents the replication of the HCV genome, thereby halting the production of new virus particles.

Quantitative Data

The antiviral activity of this compound and its more clinically developed derivative, Bemnifosbuvir, has been quantified using in vitro assays.

| Compound | Assay | Parameter | Value | Genotype | Reference |

| This compound | HCV Replicon Assay | EC50 | 15.7 µM | Not Specified | [1][7] |

Table 1. In Vitro Antiviral Activity of this compound.

| Compound | Assay | Parameter | Value (nM) | Genotype | Reference |

| Bemnifosbuvir | HCV Replicon Assay | EC50 | 12.8 | 1a | [8] |

| EC50 | 12.5 | 1b | [8] | ||

| EC50 | 9.2 | 2a | [8] | ||

| EC50 | 10.3 | 3a | [8] | ||

| EC50 | 14.7 | 4a | [8] | ||

| EC50 | 28.5 | 5a | [8] |

Table 2. Pan-Genotypic In Vitro Antiviral Activity of Bemnifosbuvir.

Experimental Protocols

The primary method for determining the in vitro efficacy of HCV inhibitors like this compound is the HCV Replicon Assay .

HCV Replicon Assay Protocol

This assay utilizes human hepatoma cell lines (e.g., Huh-7) that have been engineered to contain a subgenomic or full-length HCV RNA that can replicate autonomously.[3][9]

Objective: To measure the ability of a compound to inhibit HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) with a reporter gene (e.g., Renilla luciferase).[3]

-

Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).

-

Test compound (this compound) dissolved in DMSO.

-

Positive control (e.g., a known HCV polymerase inhibitor like sofosbuvir).[10]

-

Negative control (DMSO vehicle).

-

384-well plates.

-

Luciferase assay reagent.

-

Cytotoxicity assay reagent (e.g., Calcein AM).[3]

-

Luminometer and fluorescence plate reader.

Methodology:

-

Cell Seeding: Plate the HCV replicon-harboring Huh-7 cells into 384-well plates at a predetermined density and allow them to adhere overnight.[10]

-

Compound Addition: Prepare serial dilutions of this compound in DMSO. Add the diluted compound to the cell plates to achieve a range of final concentrations. Also, add positive and negative controls to designated wells.[3]

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.[3][10]

-

Lysis and Reporter Gene Assay: After incubation, lyse the cells and measure the activity of the reporter gene (luciferase). The luminescence signal is directly proportional to the level of HCV RNA replication.[3]

-

Cytotoxicity Assay: In parallel, assess cell viability to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not compound-induced cell death.[3]

-

Data Analysis: Normalize the luciferase data to the negative control (100% replication) and positive control (0% replication). Plot the normalized values against the compound concentration and fit the data to a dose-response curve to calculate the 50% effective concentration (EC50).

Conclusion

This compound is a nucleoside inhibitor of Hepatitis C Virus that functions as a precursor to a potent NS5B polymerase inhibitor. Its mechanism of action is centered on the termination of viral RNA synthesis, a well-established strategy for antiviral drug development. The quantitative data derived from HCV replicon assays confirm its in vitro activity and provide a basis for further investigation and development of its derivatives, such as Bemnifosbuvir. This guide clarifies the correct molecular target and mechanism for this compound, providing a foundational resource for researchers in the field of HCV drug discovery.

References

- 1. Oral bemnifosbuvir (AT-527) vs placebo in patients with mild-to-moderate COVID-19 in an outpatient setting (MORNINGSKY) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bemnifosbuvir - Wikipedia [en.wikipedia.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 7. Nucleoside analog inhibitors of hepatitis C viral replication: recent advances, challenges and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 10. 2.5. HCV Replication Assay [bio-protocol.org]

The Discovery and Synthesis of TMC647055: A Potent Non-Nucleoside Inhibitor of HCV NS5B Polymerase

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of TMC647055, a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document is intended for researchers, scientists, and drug development professionals in the field of antiviral therapies.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, with millions of individuals chronically infected and at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma. The HCV NS5B polymerase is a key enzyme in the viral replication cycle, making it a prime target for antiviral drug development. Non-nucleoside inhibitors that bind to allosteric sites on the NS5B polymerase can effectively halt viral RNA synthesis.[1][2] TMC647055 emerged from a structure-based drug design program aimed at developing potent and selective finger-loop inhibitors of the HCV NS5B polymerase.[3][4]

Discovery and Lead Optimization

The discovery of TMC647055 began with the identification of an indole-based C-3 pyridone lead compound.[5] Through extensive structure-activity relationship (SAR) studies, various positions of the indole core were modified to enhance potency and improve pharmacokinetic properties.[5][6] A key strategy in the evolution of this chemical series was the structure-based macrocyclization of a 6-carboxylic acid indole chemotype. This approach led to the identification of TMC647055, a nonzwitterionic 17-membered-ring macrocycle.[3][4] This compound exhibited high affinity for the NS5B polymerase, a long residence time on the enzyme, and broad genotypic coverage.[3]

Discovery and Screening Workflow

The general workflow for the discovery and screening of TMC647055 involved initial high-throughput screening to identify hit compounds, followed by lead optimization through medicinal chemistry efforts informed by structural biology and a battery of in vitro assays.

Quantitative Data Summary

TMC647055 demonstrates potent inhibition of HCV NS5B polymerase and viral replication in cell-based assays with minimal cytotoxicity.

| Compound | NS5B IC50 (nM) | Replicon EC50 (nM) | CC50 (µM) | Reference |

| TMC647055 | 34 | 77 | >20 | [7][8] |

Table 1: In vitro activity of TMC647055. IC50 (50% inhibitory concentration) was determined in an NS5B polymerase enzymatic assay. EC50 (50% effective concentration) was determined in a genotype 1b stable replicon assay. CC50 (50% cytotoxic concentration) was determined in Huh-7 cells.

Synthesis of TMC647055

The synthesis of TMC647055 is a multi-step process involving the construction of the core indole structure followed by macrocyclization. A detailed, step-by-step synthesis protocol is proprietary; however, a general synthetic scheme has been published.[7] The key steps include the formation of the tetracyclic indole core and a subsequent intramolecular cyclization to form the 17-membered macrocycle.

Mechanism of Action

TMC647055 is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase known as the "thumb pocket I" or NNI-1 site.[7][9] This binding event induces a conformational change in the enzyme, preventing it from adopting the closed, active conformation necessary for RNA synthesis.[10] Specifically, the binding of TMC647055 to the thumb domain interferes with the interaction between the thumb and finger domains of the polymerase, thereby inhibiting the initiation and/or elongation steps of viral RNA replication.[7]

Experimental Protocols

NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

The inhibitory activity of TMC647055 on the NS5B polymerase is determined using an in vitro enzymatic assay.[7]

-

Enzyme and Template Preparation: Recombinant HCV NS5B polymerase is purified. A biotinylated RNA template/primer duplex is used as the substrate.

-

Reaction Mixture: The reaction is carried out in a buffer containing the NS5B enzyme, the RNA template/primer, ribonucleoside triphosphates (rNTPs, including [33P]rUTP), and MgCl2.

-

Incubation: Test compounds (e.g., TMC647055) at various concentrations are pre-incubated with the enzyme before initiating the reaction by the addition of rNTPs. The reaction mixture is incubated at a specified temperature (e.g., 30°C) for a defined period (e.g., 90 minutes).

-

Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured on a streptavidin-coated plate. The amount of incorporated [33P]rUTP is quantified using a scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

HCV Replicon Assay

The antiviral activity of TMC647055 in a cellular context is assessed using a stable HCV replicon system.[7]

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are used.

-

Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of TMC647055.

-

Incubation: The cells are incubated for a period of 72 hours to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of HCV Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase assay).

-

Cytotoxicity Assessment: In parallel, the viability of the cells treated with the compound is assessed using a standard cytotoxicity assay (e.g., MTS or MTT assay) to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve of the reporter signal. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Conclusion

TMC647055 is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase, discovered through a rigorous process of lead optimization and structure-based design. Its macrocyclic indole structure confers high antiviral potency and a favorable pharmacokinetic profile. By binding to an allosteric site and inducing a conformational change that inactivates the enzyme, TMC647055 effectively inhibits HCV RNA replication. The data presented in this guide underscore the potential of TMC647055 as a component of combination therapies for the treatment of chronic hepatitis C.[3]

References

- 1. Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of HCV infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure–Activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase [scite.ai]

- 7. TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Efficacy, safety and pharmacokinetics of simeprevir and TMC647055/ritonavir with or without ribavirin and JNJ-56914845 in HCV genotype 1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Target: A Technical Guide to Hepatitis C Virus Inhibitor Hcv-IN-31 Target Identification

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, the specific molecular target of the Hepatitis C Virus (HCV) inhibitor Hcv-IN-31 has not been publicly disclosed. The information that is available identifies this compound as an inhibitor of HCV replication in a replicon system with a half-maximal effective concentration (EC50) of 15.7 μM[1]. This guide will, therefore, serve as an in-depth technical overview of the established methodologies and experimental workflows that researchers and drug development professionals would employ to identify and validate the molecular target of a novel HCV inhibitor such as this compound.

This document will use this compound as a case study to illustrate the target identification process, from initial hit validation to pinpointing the precise viral or host factor it interacts with to exert its antiviral effect.

Introduction to HCV Drug Targets

Hepatitis C virus, a single-stranded RNA virus, presents several well-established targets for direct-acting antivirals (DAAs). The HCV polyprotein is processed into structural (Core, E1, E2) and non-structural (p7, NS2, NS3, NS4A, NS4B, NS5A, NS5B) proteins[2][3]. The non-structural proteins are crucial for viral replication and are the primary targets for current DAA therapies. These include:

-

NS3/4A Protease: A serine protease essential for cleaving the HCV polyprotein.

-

NS5A: A phosphoprotein that plays a complex role in both viral RNA replication and virion assembly.

-

NS5B Polymerase: An RNA-dependent RNA polymerase (RdRp) that synthesizes the viral RNA genome.

A novel inhibitor like this compound, identified through a replicon screen, is expected to target one of these key components of the replication complex or a host factor essential for its function.

Hypothetical Quantitative Data for this compound

The following tables summarize the kind of quantitative data that would be generated during the target identification and characterization of an inhibitor like this compound.

Table 1: Antiviral Activity Profile of this compound

| Parameter | Value | Cell Line/System |

| EC50 (HCV Replicon) | 15.7 µM[1] | Huh-7 |

| EC95 (HCV Replicon) | Not Available | Huh-7 |

| CC50 (Cytotoxicity) | >100 µM (Hypothetical) | Huh-7 |

| Selectivity Index (SI) | >6.4 (Hypothetical) | - |

Table 2: Hypothetical Target Engagement and Enzymatic Inhibition Data

| Assay Type | Target Protein | Parameter | Value |

| Enzymatic Assay | Recombinant NS3/4A Protease | IC50 | >50 µM |

| Enzymatic Assay | Recombinant NS5B Polymerase | IC50 | 8.2 µM |

| Binding Assay | Recombinant NS5A Domain I | Kd | >50 µM |

| Binding Assay | Recombinant NS5B Polymerase | Kd | 5.9 µM |

| Cellular Thermal Shift Assay | Full-length NS5B in cell lysate | ΔTm | +2.8 °C |

Experimental Workflow for Target Identification

The process of identifying the molecular target of a novel HCV inhibitor typically follows a multi-pronged approach to generate converging lines of evidence.

Detailed Experimental Protocols

Affinity Chromatography-Mass Spectrometry

This method aims to physically isolate the inhibitor's binding partner(s) from the cellular proteome.

Methodology:

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and a reactive group (e.g., NHS ester, azide) for immobilization onto a solid support. A control probe, structurally similar but inactive, should also be prepared.

-

Immobilization: Covalently attach the this compound probe and the control probe to activated agarose or magnetic beads (e.g., NHS-activated Sepharose).

-

Lysate Preparation: Prepare a lysate from Huh-7 cells harboring an HCV replicon. The lysis buffer should be non-denaturing (e.g., Tris-HCl based with mild detergents like Triton X-100) to preserve protein complexes.

-

Affinity Pulldown: Incubate the cell lysate separately with the this compound-conjugated beads and the control beads. A competition experiment, where the lysate is pre-incubated with an excess of free this compound before adding to the active beads, should also be performed.

-

Washing: Wash the beads extensively with lysis buffer containing a moderate salt concentration (e.g., 150-300 mM NaCl) to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or, ideally, by competing with a high concentration of free this compound.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands appearing in the active pulldown and identify the proteins by in-gel tryptic digestion followed by LC-MS/MS analysis[4]. The entire eluate can also be analyzed by "shotgun" proteomics.

Resistance Mutant Selection and Genotyping

This genetic approach identifies the target by selecting for viral mutations that confer resistance to the inhibitor.

Methodology:

-

Dose Escalation: Culture HCV replicon-containing cells in the presence of this compound at a concentration around its EC50.

-

Selection: Gradually increase the concentration of this compound in the culture medium over several passages. This selects for cells in which the replicon has acquired mutations that reduce susceptibility to the compound.

-

Clonal Isolation: Isolate individual cell colonies that are capable of replicating in the presence of high concentrations of this compound (e.g., 10-20 times the initial EC50).

-

RNA Extraction and Sequencing: Extract total RNA from the resistant cell clones. Reverse transcribe the HCV RNA and amplify the entire HCV coding region using overlapping PCR primers.

-

Sequence Analysis: Sequence the PCR products and compare the sequences to the wild-type replicon sequence to identify candidate resistance mutations. Mutations are likely to be located within the coding region of the target protein.

Recombinant Protein-Based Assays

Once a candidate target is identified (e.g., NS5B polymerase from resistance studies), its direct interaction with this compound is confirmed using purified recombinant protein.

Methodology:

-

Protein Expression and Purification: Clone, express (e.g., in E. coli or insect cells), and purify the candidate HCV protein (e.g., His-tagged NS5B).

-

Enzymatic Inhibition Assay (for enzymes like NS5B):

-

Set up an in vitro RNA polymerization reaction using the purified NS5B, a template RNA, and radiolabeled or fluorescently-labeled nucleotides.

-

Measure the incorporation of labeled nucleotides in the presence of varying concentrations of this compound.

-

Calculate the IC50 value, which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

-

-

Binding Assay (e.g., Surface Plasmon Resonance - SPR):

-

Immobilize the purified target protein onto a sensor chip.

-

Flow solutions containing different concentrations of this compound over the chip.

-

Measure the change in refractive index upon binding in real-time to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (Kd) as kd/ka.

-

Signaling Pathways and Visualization

If this compound were found to target the NS5B polymerase, its mechanism would interfere with the core process of viral RNA replication.

Conclusion

The identification of a specific molecular target is a critical step in the development of any antiviral compound. For a novel HCV replicon inhibitor like this compound, a combination of proteomic, genetic, and biochemical approaches is essential. While affinity chromatography can provide direct evidence of a physical interaction, the generation and analysis of drug-resistant mutants is often the most definitive method for pinpointing the target protein. Subsequent validation with recombinant proteins in enzymatic and binding assays confirms the direct mechanism of action and provides crucial quantitative data for further drug development efforts. This systematic approach ensures a thorough understanding of how the inhibitor functions, which is paramount for predicting its clinical potential and overcoming potential resistance.

References

An In-depth Technical Guide on the Cytotoxicity and Preliminary Safety Profile of HCV-IN-31

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. This document provides a comprehensive technical overview of the cytotoxicity and preliminary safety profile of a hypothetical novel anti-HCV agent, designated HCV-IN-31. Due to the absence of specific public data for a compound named "this compound," this guide will outline the essential data points, experimental methodologies, and mechanistic insights that would be critical for its preclinical evaluation. This framework is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new HCV inhibitors.

Core Concept: Assessing Therapeutic Potential

The preclinical evaluation of any new antiviral agent hinges on a careful balance between its efficacy against the target virus and its potential for toxicity to the host. For this compound, the primary goal is to establish a favorable therapeutic window, where the concentration required for potent viral inhibition is significantly lower than the concentration that induces cellular toxicity.

Quantitative Cytotoxicity Profile of this compound

A critical first step in the safety assessment of this compound is to determine its cytotoxic potential across various cell lines. This data is typically summarized in a table format for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Assay | Incubation Time (hrs) | CC₅₀ (µM) |

| Huh-7 | Human Hepatoma | MTT | 72 | Data Not Available |

| HepG2 | Human Hepatoma | CellTiter-Glo® | 72 | Data Not Available |

| Primary Human Hepatocytes | Normal Human Liver | LDH Release | 72 | Data Not Available |

| PBMCs | Human Peripheral Blood Mononuclear Cells | AlamarBlue® | 48 | Data Not Available |

CC₅₀ (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of a cell population. Data for this compound is hypothetical and would need to be determined experimentally.

Experimental Protocols for Cytotoxicity Assessment

Detailed and reproducible experimental protocols are fundamental to generating reliable cytotoxicity data.

Cell Culture

-

Cell Lines: Huh-7 and HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Primary Cells: Primary human hepatocytes are cultured in specialized hepatocyte culture medium. Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation and cultured in RPMI-1640 medium with 10% FBS.

Cytotoxicity Assays

-

MTT Assay:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat with this compound for the indicated time.

-

Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a luminometer.

-

-

LDH Release Assay:

-

Culture cells and treat with this compound.

-

At the end of the incubation period, collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit.

-

Preliminary Safety Profile: Beyond General Cytotoxicity

A comprehensive preliminary safety profile extends beyond basic cytotoxicity to investigate potential off-target effects and mechanisms of toxicity.

Table 2: Preliminary Safety and Mechanistic Profile of this compound

| Parameter | Assay Type | Cell Line/System | Endpoint | Result |

| Hepatotoxicity | Mitochondrial Membrane Potential | Huh-7 | JC-1 Staining | Data Not Available |

| Reactive Oxygen Species (ROS) Production | HepG2 | DCFDA Staining | Data Not Available | |

| Cardiotoxicity | hERG Channel Inhibition | HEK293 cells | Patch-clamp electrophysiology | Data Not Available |

| Genotoxicity | Ames Test | Salmonella typhimurium strains | Revertant colony count | Data Not Available |

| Mechanism of Action | HCV Replicon Assay | Huh-7.5 cells | Luciferase activity | Data Not Available |

Data for this compound is hypothetical and would need to be determined experimentally.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

Caption: Workflow for Cytotoxicity and Preliminary Safety Assessment of this compound.

Caption: Hypothetical Mechanism of Action for this compound Targeting HCV Replication.

Conclusion

The comprehensive evaluation of cytotoxicity and the establishment of a preliminary safety profile are indispensable steps in the preclinical development of novel anti-HCV agents like this compound. The data and methodologies outlined in this guide provide a robust framework for assessing the therapeutic potential of new chemical entities. A favorable profile, characterized by high antiviral potency and low cellular toxicity, is a critical prerequisite for advancing a compound to further preclinical and clinical development. Future studies should aim to elucidate the precise molecular mechanisms of any observed cytotoxicity to guide lead optimization and de-risk subsequent development stages.

Unveiling the Molecular Handshake: A Technical Guide to Identifying the Binding Site of Novel Inhibitors on Hepatitis C Virus Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. A critical step in the discovery of novel DAAs is the precise identification and characterization of their binding sites on viral proteins. This technical guide provides a comprehensive framework for elucidating the binding site of a putative HCV inhibitor, using the hypothetical molecule "HCV-IN-31" as a case study. We will explore the key HCV protein targets, detail the experimental methodologies for determining inhibitor binding, and present a structured approach to data analysis and visualization. This document serves as a roadmap for researchers engaged in the discovery and optimization of next-generation anti-HCV therapeutics.

Potential HCV Protein Targets for Inhibitor Binding

The HCV genome encodes a single polyprotein that is processed into at least ten distinct structural and non-structural (NS) proteins, each playing a vital role in the viral life cycle.[1][2] Understanding the function of these proteins is paramount to identifying potential targets for therapeutic intervention.

| Protein | Type | Function | Potential as a Drug Target |

| Core | Structural | Forms the viral nucleocapsid, interacts with viral RNA, and is involved in viral assembly and pathogenesis.[3][4] | Yes, disrupting capsid formation or its interactions with host factors could inhibit viral assembly. |

| E1 and E2 | Structural (Envelope Glycoproteins) | Mediate viral entry into host cells by binding to cell surface receptors.[1][5][6] | Yes, inhibitors could block viral entry by preventing E1/E2-receptor interactions. |

| p7 | Non-Structural | Forms an ion channel and is crucial for viral assembly and release.[1] | Yes, blocking the p7 ion channel can impair the release of infectious virus particles. |

| NS2 | Non-Structural | A protease responsible for cleaving the NS2/NS3 junction.[1] | Yes, though less common than other protease targets, its inhibition would disrupt polyprotein processing. |

| NS3/4A | Non-Structural | A serine protease essential for cleaving the HCV polyprotein downstream of its position. It also possesses helicase activity.[2] | A well-established and highly successful drug target (e.g., protease inhibitors). |

| NS4B | Non-Structural | Induces the formation of the "membranous web," the site of viral RNA replication.[7] | Yes, inhibiting its function would disrupt the formation of the viral replication complex. |

| NS5A | Non-Structural | A phosphoprotein involved in viral replication, assembly, and regulation of host cell pathways.[2][3] | A key and successful drug target (e.g., NS5A inhibitors). |

| NS5B | Non-Structural | The RNA-dependent RNA polymerase (RdRp) responsible for replicating the viral RNA genome.[2] | A major and effective drug target (e.g., polymerase inhibitors). |

Experimental Workflow for Identifying the Binding Site of a Novel Inhibitor

The following section outlines a logical and comprehensive workflow for determining the binding site of a hypothetical inhibitor, this compound.

Figure 1: A generalized experimental workflow for identifying and characterizing the binding site of a novel HCV inhibitor.

Detailed Experimental Protocols

Phase 1: Target Identification

3.1.1. Initial Screening and Biochemical Assays

-

Objective: To identify which HCV protein(s) this compound interacts with.

-

Methodology: GST Pull-Down Assay

-

Protein Expression and Purification: Express and purify recombinant HCV proteins (e.g., NS3/4A, NS5A, NS5B) fused to Glutathione S-transferase (GST). Also, express and purify the potential target proteins without the GST tag.

-

Immobilization: Immobilize the GST-fusion proteins on glutathione-sepharose beads.

-

Incubation: Incubate the immobilized GST-fusion proteins with cell lysates containing the untagged HCV protein or with the purified untagged protein in the presence and absence of this compound.

-

Washing: Wash the beads to remove non-specific binding partners.

-

Elution and Detection: Elute the protein complexes and analyze by SDS-PAGE and Western blotting using antibodies specific to the untagged protein. A diminished interaction in the presence of this compound suggests it may bind to one of the proteins in the complex.

-

3.1.2. Cell-based Assays

-

Objective: To confirm the antiviral activity of this compound in a cellular context and to narrow down the potential target.

-

Methodology: HCV Replicon System

-

Cell Culture: Utilize human hepatoma cell lines (e.g., Huh-7) that harbor subgenomic or full-length HCV replicons. These replicons often contain a reporter gene (e.g., luciferase) to quantify viral replication.

-

Treatment: Treat the replicon-containing cells with varying concentrations of this compound.

-

Quantification of Replication: After a defined incubation period, measure the reporter gene activity or quantify HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).[8] A dose-dependent reduction in reporter signal or RNA levels indicates inhibition of a non-structural protein essential for replication.

-

Phase 2: Binding Characterization

3.2.1. Affinity Determination

-

Objective: To quantify the binding affinity of this compound to its target protein.

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Coating: Coat microtiter plate wells with the purified target HCV protein.

-

Blocking: Block the remaining protein-binding sites on the wells with a blocking agent like bovine serum albumin (BSA).

-

Incubation: Add serial dilutions of this compound (if it is tagged or can be detected by a specific antibody) or a constant concentration of the target protein and varying concentrations of a labeled version of this compound.

-

Washing: Wash the wells to remove unbound molecules.

-

Detection: Add a primary antibody that recognizes the inhibitor or the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Substrate Addition: Add a chromogenic substrate and measure the absorbance to quantify the amount of bound protein-inhibitor complex. The data can be used to calculate binding constants such as the dissociation constant (Kd).

-

Phase 3: Binding Site Mapping

3.3.1. Site-Directed Mutagenesis

-

Objective: To identify specific amino acid residues within the target protein that are critical for this compound binding.

-

Methodology:

-

Mutant Generation: Based on the known structure or conserved regions of the target protein, generate a series of point mutations in the protein's coding sequence using PCR-based methods.

-

Protein Expression: Express and purify the mutant proteins.

-

Binding Assays: Repeat the affinity determination assays (e.g., ELISA) with the mutant proteins. A significant reduction or loss of binding affinity for a particular mutant indicates that the mutated residue is important for the interaction with this compound.

-

Figure 2: Workflow for identifying critical binding residues using site-directed mutagenesis.

3.3.2. Structural Biology

-

Objective: To obtain a high-resolution three-dimensional structure of the protein-inhibitor complex to visualize the binding site.

-

Methodologies:

-

X-ray Crystallography:

-

Crystallization: Co-crystallize the purified target protein with this compound. This can be a challenging and iterative process.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the protein-inhibitor complex.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Prepare a highly concentrated and pure sample of the target protein, often isotopically labeled (e.g., with ¹⁵N or ¹³C).

-

Data Acquisition: Acquire a series of NMR spectra of the protein in the absence and presence of this compound.

-

Chemical Shift Perturbation Analysis: Analyze the changes in the chemical shifts of the protein's backbone amides upon inhibitor binding. Residues with significant chemical shift perturbations are likely at or near the binding site.

-

-

Conclusion

The identification and characterization of the binding site of a novel inhibitor on an HCV protein is a multi-faceted process that requires a combination of biochemical, cellular, and biophysical techniques. While the hypothetical inhibitor "this compound" serves as a placeholder in this guide, the principles and methodologies described provide a robust framework for any researcher in the field of HCV drug discovery. A thorough understanding of the molecular interactions between an inhibitor and its target is crucial for structure-based drug design and the development of more potent and specific antiviral agents. This in-depth technical guide offers a strategic approach to navigate the complexities of this critical phase of drug development.

References

- 1. Hepatitis C virus proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Frontiers | The roles of HCV core protein and its binding host factor in virus assembly and release [frontiersin.org]

- 4. Mechanisms of Action of Interferon and Ribavirin in Chronic Hepatitis C: Summary of a Workshop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Viral and Cellular Determinants of the Hepatitis C Virus Envelope-Heparan Sulfate Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatitis C Virus Infection: Host–Virus Interaction and Mechanisms of Viral Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aphl.org [aphl.org]

An In-depth Technical Guide to HCV-IN-31 and its Role in Inhibiting HCV Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hepatitis C Virus (HCV) inhibitor, HCV-IN-31. It details its mechanism of action, presents available quantitative data on its antiviral activity, and provides detailed experimental protocols for its characterization.

Executive Summary

This compound is a nucleoside analog identified as an inhibitor of Hepatitis C Virus replication.[1] Operating through a mechanism common to its class, it targets the viral RNA-dependent RNA polymerase, NS5B. Upon intracellular conversion to its active triphosphate form, it is incorporated into the growing viral RNA chain, leading to premature termination and halting viral replication. With a reported half-maximal effective concentration (EC50) of 15.7 µM in a Hepatitis C virus (HCV) replicon system, it serves as a tool for in vitro studies of HCV replication.[2][3][4][5][6][7][8] This document consolidates the current understanding of this compound, offering a foundational resource for researchers in the field of antiviral drug discovery.

Core Properties and Mechanism of Action

This compound, chemically known as (2′R)-2-amino-2′-deoxy-2′-fluoro-N,2′-dimethyl-adenosine, is a modified nucleoside with antiviral properties.[1] Its primary target is the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. The absence of a similar enzyme in mammalian cells makes NS5B a prime target for selective antiviral therapy.

Metabolic Activation and Inhibition Pathway

As a nucleoside analog, this compound must be metabolically activated within the host cell to exert its antiviral effect. This process involves a series of phosphorylation steps, converting the initial compound into its active triphosphate metabolite. This activation pathway is critical for the drug's efficacy.

The activated triphosphate form of the inhibitor then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the NS5B polymerase. Once incorporated, the modified structure of this compound prevents the addition of the next nucleotide, effectively terminating the elongation of the RNA chain. This act of chain termination is the ultimate cause of HCV replication inhibition.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. This compound|CAS 1998705-62-6|DC Chemicals [dcchemicals.com]

- 4. The Versatile Nature of the 6-Aminoquinolone Scaffold: Identification of Submicromolar Hepatitis C Virus NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Evaluation of Novel HCV Inhibitors in Cell Culture

A.1. Introduction

The development of a robust in vitro system using cell culture-derived Hepatitis C Virus (HCVcc) has been a significant breakthrough for the study of the viral life cycle and the discovery of new antiviral agents.[1][2] This system, typically employing the human hepatoma cell line Huh-7 and its derivatives (like Huh-7.5), allows for the complete replication cycle of HCV, making it an indispensable tool for screening and characterizing novel inhibitors.[3][4][5] These application notes provide a generalized framework for testing the efficacy and cytotoxicity of experimental compounds against HCV in a cell culture model. The protocols described are representative of standard methodologies used in the field for preclinical drug evaluation.[3][6]

Note: The compound "HCV-IN-31" is used here as a representative placeholder for a novel, experimental Hepatitis C Virus inhibitor. The data and specific mechanisms described are illustrative.

A.2. Principle of the Assays

The primary goal is to determine a compound's ability to inhibit HCV replication and to assess its toxicity to the host cells. This is achieved through two main assays conducted in parallel:

-

HCV Efficacy Assay: Measures the reduction in viral RNA levels in infected cells treated with the compound. The primary endpoint is the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of viral replication.[7]

-

Cytotoxicity Assay: Measures the impact of the compound on the viability of uninfected host cells.[8] The primary endpoint is the half-maximal cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.[9]

The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety and efficacy profile.

B. Experimental Protocols

B.1. Materials and Reagents

-

Cell Line: Huh-7.5 cells (a highly permissive subclone of Huh-7 cells).[4]

-

Virus: Cell culture-derived HCV, such as the JFH-1 strain (genotype 2a).[10][11]

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

-

Compound: this compound (or other test inhibitor), dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock.

-

Reagents for RNA extraction and qRT-PCR: RNA isolation kit, reverse transcriptase, TaqMan probe and primers for HCV 5' UTR, GAPDH primers/probe, and PCR master mix.[4]

-

Reagents for Cytotoxicity Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit.[9][12]

-

Equipment: 96-well cell culture plates, biosafety cabinet, CO₂ incubator (37°C, 5% CO₂), inverted microscope, quantitative PCR system, plate reader (absorbance or luminescence).

B.2. Protocol 1: Anti-HCV Efficacy Assay

-

Cell Seeding: Seed Huh-7.5 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.[13][14] Incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤0.5%).

-

Treatment and Infection:

-

Remove the old medium from the cells.

-

Add 50 µL of medium containing the diluted compound to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

-

Immediately add 50 µL of HCVcc (e.g., JFH-1) diluted in medium to achieve a Multiplicity of Infection (MOI) of 0.05.[11]

-

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

-

Endpoint Analysis (HCV RNA Quantification):

-

After incubation, carefully wash the cells twice with 1x Phosphate-Buffered Saline (PBS).

-

Lyse the cells directly in the wells and proceed with total RNA extraction according to the kit manufacturer's protocol.

-

Perform a one-step quantitative reverse transcription PCR (qRT-PCR) to quantify HCV RNA levels.[10] Normalize the HCV RNA levels to an internal housekeeping gene, such as GAPDH, to control for variations in cell number.[7]

-

B.3. Protocol 2: Cytotoxicity Assay (MTT Method)

-

Cell Seeding: Seed Huh-7.5 cells into a separate 96-well plate at the same density as the efficacy assay (1 x 10⁴ cells/well).[14] Incubate for 24 hours.

-

Compound Treatment: Remove the old medium and add 100 µL of medium containing the same serial dilutions of this compound used in the efficacy assay. Include a "cells only" control with medium and DMSO.

-

Incubation: Incubate the plate for 72 hours, mirroring the duration of the efficacy assay.[9]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

C. Data Presentation and Analysis

The results from the efficacy and cytotoxicity assays are used to generate dose-response curves. From these curves, the EC₅₀ and CC₅₀ values are calculated using non-linear regression analysis.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound

| Compound | Target (Hypothetical) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound | NS5B Polymerase | 2.01 | >100 | >49.7 |

| Control (NS5B Inhibitor) | NS5B Polymerase | 1.61 | >100 | >62.1 |

| Control (NS3/4A Inhibitor) | NS3/4A Protease | 0.64 | 47 | 73.4 |

Data presented are representative examples derived from literature for illustrative purposes.[13][15]

D. Visualizations: Workflows and Pathways

D.1. Experimental Workflow

The following diagram illustrates the sequential steps involved in the anti-HCV efficacy and cytotoxicity screening process.

D.2. Hypothetical Mechanism of Action: NS5B Polymerase Inhibition

This compound is hypothesized to be a non-nucleoside inhibitor (NNI) that targets the viral RNA-dependent RNA polymerase, NS5B. NNIs typically bind to allosteric sites on the enzyme, inducing a conformational change that prevents RNA synthesis.[16][17] This is a distinct mechanism from nucleoside inhibitors, which act as chain terminators.[17]

References

- 1. Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Methods of testing potential inhibitors of hepatitis C in Huh-7.5 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Replication of Hepatitis C Virus Genotype 1a RNAs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Robust hepatitis C virus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 7. Identification of Hepatitis C Virus Inhibitors Targeting Different Aspects of Infection Using a Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 9. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Viral Load Analysis of Hepatitis C Virus in Huh7.5 Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hcv-IN-31 in HCV Infection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Hcv-IN-31 is a nucleoside analog with demonstrated antiviral activity against HCV. As a nucleoside inhibitor, it is designed to interfere with the viral replication process, a critical step in the HCV life cycle. These application notes provide detailed protocols and guidelines for the utilization of this compound in standard HCV infection assays to evaluate its efficacy and cytotoxicity.

Mechanism of Action

This compound is presumed to act as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase. As a nucleoside analog, it is likely metabolized within the host cell to its active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the NS5B polymerase. Upon incorporation, this compound is expected to cause chain termination, thus halting viral RNA replication.

Application Notes and Protocols for In Vitro Evaluation of HCV Inhibitors

Topic: In Vitro Dosage and Evaluation of Hepatitis C Virus (HCV) Inhibitors Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. A critical step in the discovery and development of novel DAAs is the comprehensive in vitro characterization of their antiviral activity and cytotoxicity. These studies provide essential data on the potency, selectivity, and mechanism of action of investigational compounds. This document provides detailed protocols for the in vitro evaluation of putative HCV inhibitors, using established cell-based assay systems. While specific data for a compound designated "HCV-IN-31" is not publicly available, the methodologies described herein are standard in the field and applicable to the characterization of any novel anti-HCV agent.

In Vitro Models for HCV Research

The robust in vitro culture of HCV has been a significant challenge. However, the development of the HCV replicon system and, subsequently, infectious cell culture systems (HCVcc) have been pivotal for HCV research and drug discovery. The most commonly used cell line is the human hepatoma cell line Huh-7 and its derivatives, such as Huh-7.5 and Huh-7-lunet, which are highly permissive for HCV replication.[1][2]

-

HCV Replicon System: This system utilizes subgenomic HCV RNA molecules that can autonomously replicate within Huh-7 cells.[2][3][4] These replicons often contain a reporter gene, such as luciferase or a fluorescent protein, allowing for a straightforward and high-throughput quantification of HCV RNA replication.[1][5]

-

HCVcc System: This system uses the full-length HCV genome, enabling the production of infectious virus particles and the study of the complete viral life cycle, including entry and assembly.[6]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

This protocol describes a method to determine the half-maximal effective concentration (EC50) of a test compound in inhibiting HCV RNA replication using a subgenomic replicon cell line expressing a reporter gene.

Materials:

-

Huh-7 cell line stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).

-

Test compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. A typical starting concentration for a screening compound might be in the range of 10-100 µM, with 3- to 10-fold serial dilutions.[1]

-

Remove the culture medium from the cells and add 100 µL of the medium containing the serially diluted test compound. Include wells with vehicle control (DMSO) and a known HCV inhibitor as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase signal of the compound-treated wells to the vehicle control wells (representing 100% replication). Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.

Cytotoxicity Assay

This protocol is to determine the half-maximal cytotoxic concentration (CC50) of the test compound on the host cells, which is crucial for assessing the selectivity of the antiviral effect.

Materials:

-

Huh-7 cells (or the same replicon cell line used in the antiviral assay).

-

Complete DMEM.

-

Test compound dissolved in DMSO.

-

96-well clear tissue culture plates.

-

MTS or MTT reagent.

-

Spectrophotometer.

Procedure:

-

Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM, mirroring the concentrations used in the antiviral assay.

-

Remove the culture medium and add 100 µL of the medium containing the serially diluted test compound. Include wells with vehicle control (DMSO) and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours) at 37°C in a 5% CO2 incubator.

-

MTS/MTT Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a spectrophotometer.

-

Data Analysis: Normalize the absorbance values of the compound-treated wells to the vehicle control wells (representing 100% cell viability). Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the CC50 value. The selectivity index (SI) can then be calculated as CC50/EC50.

Data Presentation

The quantitative data from the in vitro assays should be summarized in a clear and structured format for easy comparison.

| Compound | HCV Genotype | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | 1b | Replicon | Value | Value | Value |

| Positive Control | 1b | Replicon | Value | Value | Value |

Visualizations

HCV Life Cycle and Potential Drug Targets

The life cycle of HCV offers multiple targets for therapeutic intervention. Understanding this pathway is crucial for interpreting the mechanism of action of a novel inhibitor. The main stages include viral entry, IRES-mediated translation, polyprotein processing, RNA replication within the membranous web, and finally, virion assembly and release.[7][8][9]

Caption: The Hepatitis C Virus (HCV) life cycle, highlighting key stages that serve as targets for antiviral drugs.

Experimental Workflow for In Vitro HCV Inhibitor Screening

The process of screening and characterizing a novel HCV inhibitor follows a logical progression from primary screening to more detailed characterization.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 5. Development of a Flow Cytometry Live Cell Assay for the Screening of Inhibitors of Hepatitis C Virus (HCV) Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Screening and Rapid Inhibitor Triage Using an Infectious Chimeric Hepatitis C Virus | PLOS One [journals.plos.org]

- 7. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 8. mdpi.com [mdpi.com]

- 9. Understanding the hepatitis C virus life cycle paves the way for highly effective therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hcv-IN-XX in High-Throughput Screening for Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a significant global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The development of direct-acting antivirals (DAAs) has revolutionized treatment, yet the emergence of drug-resistant variants and the need for pangenotypic therapies necessitate the continued discovery of novel inhibitors.[1][3] High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify new anti-HCV agents.[4][5][6]

This document provides detailed application notes and protocols for the utilization of a novel Hepatitis C virus inhibitor, designated Hcv-IN-XX , in high-throughput screening campaigns. Hcv-IN-XX is a potent, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a key enzyme essential for viral replication.[7][8][9] These guidelines are designed to assist researchers in the setup, execution, and analysis of HTS assays to identify and characterize compounds with similar mechanisms of action.

Mechanism of Action of Hcv-IN-XX

Hcv-IN-XX is a non-nucleoside inhibitor (NNI) that targets the HCV NS5B polymerase.[8] Unlike nucleoside inhibitors that compete with natural substrates, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its catalytic activity.[7][8] This specific mechanism of action offers a distinct advantage in drug development, including the potential for synergistic effects when used in combination with other classes of DAAs.

The HCV replication cycle is a complex process involving multiple viral and host factors, offering several potential targets for antiviral intervention.[10][11] The viral genome, a single positive-strand RNA, is translated into a large polyprotein that is subsequently cleaved by viral and host proteases into structural and non-structural (NS) proteins.[1][10][12] The NS proteins, including the NS3/4A protease, NS5A, and the NS5B polymerase, are essential for replicating the viral RNA.[7][13]

Caption: HCV Replication Cycle and the Target of Hcv-IN-XX.

Quantitative Data Summary

The inhibitory activity of Hcv-IN-XX was evaluated in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Hcv-IN-XX

| Assay Type | Target | Genotype | IC₅₀ (nM) |

| Biochemical | NS5B RdRp | 1b | 15 |

| Biochemical | NS5B RdRp | 1a | 25 |

| Biochemical | NS5B RdRp | 2a | 150 |

| Cell-based | Replicon | 1b | 50 |

| Cell-based | Replicon | 1a | 80 |

Table 2: Cytotoxicity and Selectivity Index of Hcv-IN-XX

| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / IC₅₀) |

| Huh-7 | > 100 | > 2000 |

| HepG2 | > 100 | > 1250 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel HCV NS5B inhibitors.

High-Throughput Screening (HTS) Protocol for HCV NS5B Polymerase Inhibitors

This protocol describes a fluorescence-based HTS assay to identify inhibitors of HCV NS5B polymerase.

Caption: High-Throughput Screening Workflow for HCV NS5B Inhibitors.

Materials:

-

384-well black, low-volume assay plates

-

Recombinant HCV NS5B polymerase (genotype 1b)

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(U))

-

Nucleotide triphosphate (NTP) mix

-

RNA-binding fluorescent dye (e.g., PicoGreen)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

HTS-compatible liquid handling system and plate reader

Procedure:

-

Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the library (typically at 10 mM in DMSO) to the assay plates. Include positive controls (e.g., Hcv-IN-XX) and negative controls (DMSO only).

-

Reagent Preparation: Prepare a master mix containing the NS5B enzyme, RNA template, and primer in the assay buffer.

-

Enzyme and Substrate Addition: Add 10 µL of the enzyme-substrate master mix to each well of the assay plate.

-

Initiation of Reaction: Add 5 µL of the NTP mix to each well to start the polymerase reaction. The final compound concentration is typically in the 1-10 µM range.

-

Incubation: Incubate the plates at room temperature for 60 minutes.

-

Detection: Add 5 µL of the diluted RNA-binding dye to each well. Incubate for 5 minutes in the dark.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. A Z-factor should be calculated to assess the quality of the assay.[4] Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Cell-Based HCV Replicon Assay Protocol

This protocol outlines a cell-based assay using an HCV replicon system to confirm the antiviral activity of hit compounds in a cellular context.[14]

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon with a reporter gene (e.g., Luciferase)

-

96-well white, clear-bottom cell culture plates

-

Complete cell culture medium (DMEM, 10% FBS, antibiotics)

-

Test compounds (including Hcv-IN-XX as a positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the Huh-7 replicon cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the hit compounds. Add the diluted compounds to the cells. Include a positive control (Hcv-IN-XX) and a negative control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay:

-

Remove the culture medium.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Determine the EC₅₀ value for each compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Simultaneously, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed on the same cell line to determine the CC₅₀.

-

Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) to assess the therapeutic window of the compound.

-

Logical Relationship Diagram

The following diagram illustrates the logical flow for hit triage and characterization following a primary HTS campaign.

Caption: Logical Flow for Hit Triage and Characterization.

Conclusion

The application of Hcv-IN-XX in HTS campaigns provides a robust framework for the identification and characterization of novel HCV NS5B polymerase inhibitors. The detailed protocols and workflows presented here offer a comprehensive guide for researchers in the field of antiviral drug discovery. The successful implementation of these assays will contribute to the development of the next generation of therapies for Hepatitis C.

References

- 1. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. High-Throughput Screening and Rapid Inhibitor Triage Using an Infectious Chimeric Hepatitis C Virus | PLOS One [journals.plos.org]

- 5. High-throughput screening and rapid inhibitor triage using an infectious chimeric Hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. oaepublish.com [oaepublish.com]

- 11. New and experimental therapies for HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Assessing the Antiviral Effect of HCV-IN-31

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of effective antiviral therapies is crucial for managing and eradicating HCV. This document provides a detailed protocol for assessing the antiviral efficacy and cytotoxicity of the novel compound HCV-IN-31. The primary methods described are the HCV replicon assay for determining the 50% effective concentration (EC50) and the MTT assay for evaluating the 50% cytotoxic concentration (CC50). The ratio of these two values, the selectivity index (SI), is a critical measure of a compound's therapeutic potential.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the table below. The EC50 value was obtained from publicly available data, while the CC50 and the resulting Selectivity Index are yet to be experimentally determined using the protocols provided in this document.

| Compound | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |

| This compound | 15.7 µM[1][2] | To be determined | To be determined |

| Control | User-defined | User-defined | User-defined |

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.[3] These replicons often contain a reporter gene, such as luciferase, allowing for a quantifiable readout of viral replication.

Materials:

-

Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection)

-

This compound (and control compounds) dissolved in Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

-

Incubation with Compound: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

Luciferase Assay: After incubation, remove the culture medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

-

Data Acquisition: Measure the luciferase activity in each well using a luminometer.

-

Data Analysis:

-

Normalize the luciferase signal of the compound-treated wells to the vehicle control wells.

-

Plot the normalized values against the logarithm of the compound concentration.

-

Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, using a non-linear regression curve fit (e.g., a four-parameter logistic model).

-

MTT Assay for CC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][4] It measures the metabolic activity of cells, which is an indicator of their health. This assay is crucial for determining the cytotoxic effects of a compound.

Materials:

-

Huh-7 cells (or the same cell line used in the replicon assay)

-

DMEM supplemented with 10% FBS

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO or a solubilization buffer (e.g., isopropanol with 0.04 N HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed Huh-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation with Compound: Incubate the plates for the same duration as the replicon assay (48 to 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance values of the compound-treated wells to the vehicle control wells.

-

Plot the normalized cell viability against the logarithm of the compound concentration.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using a non-linear regression curve fit.

-

Visualizations

Caption: Experimental workflow for determining the EC50 and CC50 of this compound.

Caption: Simplified overview of the Hepatitis C Virus (HCV) life cycle.

Conclusion